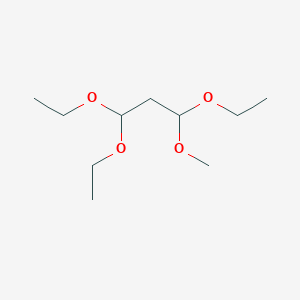![molecular formula C27H28N2O B14726961 1-{Bis[4-(dimethylamino)phenyl]methyl}naphthalen-2-ol CAS No. 6310-65-2](/img/structure/B14726961.png)
1-{Bis[4-(dimethylamino)phenyl]methyl}naphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{Bis[4-(dimethylamino)phenyl]methyl}naphthalen-2-ol is a complex organic compound characterized by the presence of dimethylamino groups attached to phenyl rings, which are further connected to a naphthalen-2-ol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{Bis[4-(dimethylamino)phenyl]methyl}naphthalen-2-ol typically involves the reaction of naphthalen-2-ol with bis[4-(dimethylamino)phenyl]methyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-{Bis[4-(dimethylamino)phenyl]methyl}naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed:
Oxidation: Quinones and related derivatives.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Halogenated or nucleophile-substituted products.
Wissenschaftliche Forschungsanwendungen
1-{Bis[4-(dimethylamino)phenyl]methyl}naphthalen-2-ol has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-{Bis[4-(dimethylamino)phenyl]methyl}naphthalen-2-ol involves its interaction with specific molecular targets and pathways. The dimethylamino groups enhance its ability to interact with biological molecules, potentially leading to the inhibition of enzymes or receptors. The compound’s structure allows it to participate in various chemical reactions, influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
- Bis[4-(dimethylamino)phenyl]methanol
- 4-{Bis[4-(dimethylamino)phenyl]methyl}phenol
- Methanone, bis[4-(dimethylamino)phenyl]-
Comparison: 1-{Bis[4-(dimethylamino)phenyl]methyl}naphthalen-2-ol is unique due to the presence of the naphthalen-2-ol moiety, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
6310-65-2 |
|---|---|
Molekularformel |
C27H28N2O |
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
1-[bis[4-(dimethylamino)phenyl]methyl]naphthalen-2-ol |
InChI |
InChI=1S/C27H28N2O/c1-28(2)22-14-9-20(10-15-22)26(21-11-16-23(17-12-21)29(3)4)27-24-8-6-5-7-19(24)13-18-25(27)30/h5-18,26,30H,1-4H3 |
InChI-Schlüssel |
LURCDXAYULMBMM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=C(C=CC4=CC=CC=C43)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


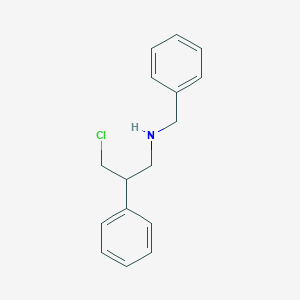
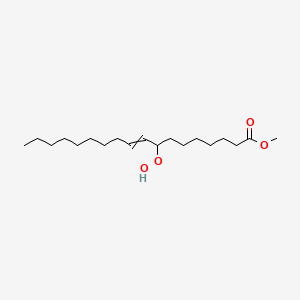

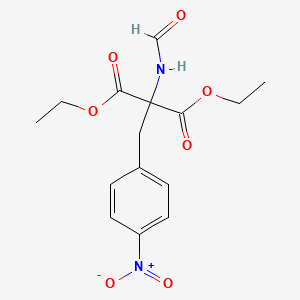
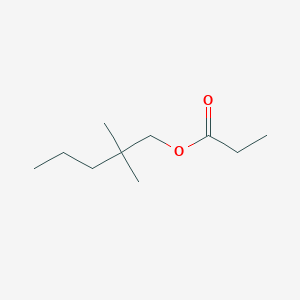
![{3-[(Ethoxycarbonyl)amino]phenyl}arsonic acid](/img/structure/B14726921.png)

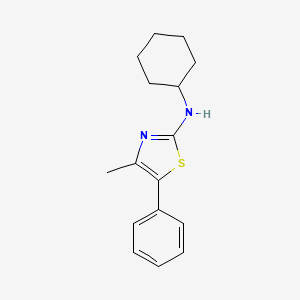

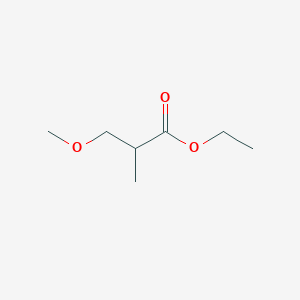

![1,1'-(Methanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea]](/img/structure/B14726941.png)
![Methyl 2-[2-(4-nitrophenyl)ethyl]-3-oxobutanoate](/img/structure/B14726945.png)
